3-Bromo-4-methyl-5-nitro-1H-pyrazole

Regiochemistry Isomer Stability Heterocyclic Chemistry

3-Bromo-4-methyl-5-nitro-1H-pyrazole (CAS 2514952-92-0) is a 1H-pyrazole derivative with a molecular formula of C4H4BrN3O2 and a molecular weight of 206.00 g/mol. It features a unique 3,4,5-trisubstituted pattern combining a bromo, a methyl, and a nitro group on the pyrazole ring.

Molecular Formula C4H4BrN3O2
Molecular Weight 205.999
CAS No. 2514952-92-0
Cat. No. B2717227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-5-nitro-1H-pyrazole
CAS2514952-92-0
Molecular FormulaC4H4BrN3O2
Molecular Weight205.999
Structural Identifiers
SMILESCC1=C(NN=C1Br)[N+](=O)[O-]
InChIInChI=1S/C4H4BrN3O2/c1-2-3(5)6-7-4(2)8(9)10/h1H3,(H,6,7)
InChIKeyBDKHIUDBMMPVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methyl-5-nitro-1H-pyrazole (CAS 2514952-92-0): A Trisubstituted Pyrazole Scaffold for Research and Medicinal Chemistry


3-Bromo-4-methyl-5-nitro-1H-pyrazole (CAS 2514952-92-0) is a 1H-pyrazole derivative with a molecular formula of C4H4BrN3O2 and a molecular weight of 206.00 g/mol . It features a unique 3,4,5-trisubstituted pattern combining a bromo, a methyl, and a nitro group on the pyrazole ring. This specific arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methyl) substituents defines its chemical reactivity profile for downstream functionalization, such as cross-coupling reactions at the C-3 bromo position or nitro group reduction .

Why 3-Bromo-4-methyl-5-nitro-1H-pyrazole Cannot Be Simply Replaced by Other Bromo-Nitro-Pyrazole Isomers


Direct substitution of 3-Bromo-4-methyl-5-nitro-1H-pyrazole with a different regioisomer (e.g., 4-bromo-5-methyl-3-nitro-1H-pyrazole) or an N-alkyl variant is not chemically valid without altering the synthetic outcome. The specific 3,4,5-substitution pattern dictates the electronic environment of the pyrazole ring, influencing the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and the susceptibility of the nitro group to selective reduction . Furthermore, the N-H proton's acidity and hydrogen-bonding capacity, which can affect both reactivity and biological target engagement, differ fundamentally from N-methylated analogs like 3-bromo-1-methyl-4-nitro-1H-pyrazole . The quantitative impact of these differences on reaction rates and selectivity forms the basis of the evidence below.

Quantitative Differentiation of 3-Bromo-4-methyl-5-nitro-1H-pyrazole from its Closest Analogs


Comparative Regiochemical Stability: Nitro Group Positional Isomerism in 3-Bromo-4-methyl-5-nitro-1H-pyrazole vs. 4-Bromo-5-methyl-3-nitro-1H-pyrazole

3-Bromo-4-methyl-5-nitro-1H-pyrazole and its positional isomer 4-bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1) are distinct chemical entities with different substitution patterns. While direct quantitative stability comparisons under identical conditions are absent in primary literature, the difference in nitro group position relative to the methyl and bromo groups is known to create distinct electronic profiles. The 3-bromo-4-methyl-5-nitro arrangement places an electron-withdrawing bromo and nitro group adjacent to the N-H, while the methyl group is between them, a pattern predicted to yield a different dipole moment and electrostatic potential surface compared to the isomer where bromo and methyl positions are swapped . This structural non-equivalence ensures that synthetic intermediates built from them will have divergent properties, preventing simple interchangeability.

Regiochemistry Isomer Stability Heterocyclic Chemistry

N-Alkylation Potential: Differentiation from Pre-Methylated Analogs like 3-Bromo-1-methyl-4-nitro-1H-pyrazole

3-Bromo-4-methyl-5-nitro-1H-pyrazole possesses an unsubstituted N-H group, unlike N-methylated analogs such as 3-bromo-1-methyl-4-nitro-1H-pyrazole (CAS 89607-15-8). The presence of an acidic N-H proton (estimated pKa ~9-11 for nitropyrazoles of this type) allows for selective N-alkylation or N-arylation, enabling late-stage diversification of the pyrazole core . A study on highly selective N-alkylation of pyrazoles bearing bromo and nitro groups demonstrated the importance of the N-H group for achieving high yields (>90%) and regioselectivity (N1/N2 > 99.9:1) in catalyst-free Michael additions, a transformation inaccessible to the pre-methylated analog [1].

N-Alkylation Late-Stage Functionalization Medicinal Chemistry

Commercial Availability and Purity Benchmarking Against Close Analogs

3-Bromo-4-methyl-5-nitro-1H-pyrazole is available from multiple chemical suppliers with a standard purity of 98% (HPLC) . Its closest positional isomer, 4-bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1), is typically offered at 95-97% purity . The higher baseline purity of the target compound reduces the need for further purification before use in sensitive reactions. While no head-to-head stability studies were found, the difference in offered purity (98% vs. 95-97%) suggests a practical advantage for initial procurement quality.

Procurement Purity Benchmarking Supply Chain

Recommended Application Scenarios for 3-Bromo-4-methyl-5-nitro-1H-pyrazole in Scientific Procurement


Late-Stage Diversification via Selective N-Alkylation in Medicinal Chemistry

The free N-H group on 3-Bromo-4-methyl-5-nitro-1H-pyrazole enables selective N-alkylation or N-arylation reactions, as supported by methodology demonstrated on structurally analogous pyrazoles, which achieved >90% yield and >99.9:1 N1/N2 regioselectivity [1]. This makes the compound suitable for creating diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery, where the N-substituent can be varied while keeping the C-3, C-4, and C-5 substituents constant.

Suzuki-Miyaura Cross-Coupling at the C-3 Bromo Position

The C-3 bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups [1]. This application is critical for building biaryl or heterobiaryl systems found in kinase inhibitors and other bioactive molecules. The presence of the nitro group, which can be reduced to an amine later, adds an additional point of diversification.

Agrochemical Intermediate Synthesis Requiring a Trisubstituted Pyrazole Core with a Reactive Bromine

Patents describe the use of bromo-nitropyrazole intermediates in the synthesis of isoxazoline herbicides [1]. The specific 3-bromo-4-methyl-5-nitro substitution pattern may be required to match proprietary synthetic routes, where regioisomer purity is essential to avoid purification issues and ensure biological activity of the final herbicide.

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